Dihydrouridine 3'-monophosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Uridylic acid, also known as uridine 5’-monophosphate, is a nucleotide that serves as a monomer in RNA. It is an ester of phosphoric acid with the nucleoside uridine. Uridylic acid consists of a phosphate group, the pentose sugar ribose, and the nucleobase uracil . This compound plays a crucial role in various biological processes, including the synthesis of RNA and the regulation of metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
Uridylic acid can be synthesized from cytidine or uridine and adenosine as main raw materials. The process involves biological cell homogenized liquid conversion, microfiltration, precipitation, chromatography, and crystallization . Another method involves enzymatic conversion of cytidine into uridylic acid using an enzyme composition . These methods are advantageous due to their simplicity, low cost, and environmental friendliness.
Industrial Production Methods
Industrial production of uridylic acid typically involves the use of biological cell homogenized solutions as enzymatic catalysts. This method is beneficial for industrial amplification as it reduces costs by eliminating the need for expensive reagents like ATP . The process includes steps such as microfiltration, precipitation, chromatography, and crystallization to obtain high-purity uridylic acid.
Chemical Reactions Analysis
Types of Reactions
Uridylic acid undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions of uridylic acid include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the stability of the compound.
Major Products Formed
The major products formed from the reactions of uridylic acid depend on the type of reaction. For example, oxidation reactions may produce uridine diphosphate, while substitution reactions may yield various uridine derivatives.
Scientific Research Applications
Uridylic acid has numerous scientific research applications, including:
Chemistry: Used as a building block in the synthesis of RNA and other nucleotides.
Biology: Plays a role in the regulation of metabolic pathways and the synthesis of RNA.
Medicine: Investigated for its potential in enhancing cognitive function and treating metabolic disorders.
Industry: Used as a food additive and a medical intermediate.
Mechanism of Action
Uridylic acid exerts its effects through various molecular targets and pathways. It is involved in the synthesis of RNA by serving as a monomer. The compound is also a substrate for enzymes like orotidylate decarboxylase, which catalyzes the decarboxylation of orotidine 5’-monophosphate to form uridylic acid . Additionally, uridylic acid is involved in the regulation of metabolic pathways by acting as a precursor for other nucleotides.
Comparison with Similar Compounds
Similar Compounds
Cytidylic acid: Another nucleotide used in RNA synthesis.
Adenylic acid: A nucleotide involved in energy transfer and signaling.
Guanidylic acid: A nucleotide that plays a role in protein synthesis.
Uniqueness of Uridylic Acid
Uridylic acid is unique due to its specific role in RNA synthesis and its involvement in various metabolic pathways. Unlike other nucleotides, uridylic acid serves as a precursor for uridine diphosphate and uridine triphosphate, which are essential for RNA synthesis and other cellular processes .
Properties
Molecular Formula |
C9H15N2O9P |
---|---|
Molecular Weight |
326.20 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate |
InChI |
InChI=1S/C9H15N2O9P/c12-3-4-7(20-21(16,17)18)6(14)8(19-4)11-2-1-5(13)10-9(11)15/h4,6-8,12,14H,1-3H2,(H,10,13,15)(H2,16,17,18)/t4-,6-,7-,8-/m1/s1 |
InChI Key |
JERPQKQXFMLLKI-XVFCMESISA-N |
Isomeric SMILES |
C1CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)OP(=O)(O)O)O |
Canonical SMILES |
C1CN(C(=O)NC1=O)C2C(C(C(O2)CO)OP(=O)(O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.